1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane
Description
1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted at the 4-position with a 2-cyanophenyl group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the 2-cyanophenyl substituent introduces electronic and steric effects critical for biological interactions . This compound is of interest in medicinal chemistry, particularly in targeting neurotransmitter receptors, due to the diazepane scaffold's flexibility and the cyano group's electron-withdrawing properties .
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-9-19(11-12-20)15-8-5-4-7-14(15)13-18/h4-5,7-8H,6,9-12H2,1-3H3 |
InChI Key |
VZPNDMYZKSAAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-cyanophenyl group in the target compound (ortho position) may induce greater steric hindrance compared to meta-substituted analogs (e.g., 3-cyanophenyl), affecting reaction kinetics and yields .
Key Observations :
- Cyano Group Impact: The 2-cyanophenyl group in the target compound likely enhances binding to nAChRs by mimicking the pyridine ring's electronic profile in co-crystallized agonists .
- Boc Group Role : The Boc protection may reduce in vivo activity but improves synthetic handling, requiring deprotection for active pharmacological testing .
Physicochemical Properties
Substituents alter logP, solubility, and metabolic stability.
Table 3: Physicochemical Properties
*Calculated using ChemAxon software.
Key Observations :
- Cyano vs. Halogen Substituents: The cyano group reduces logP compared to chlorinated analogs, improving aqueous solubility marginally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
